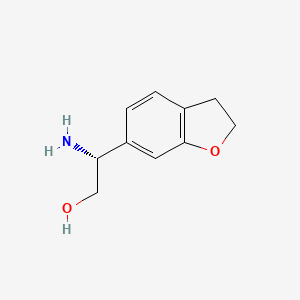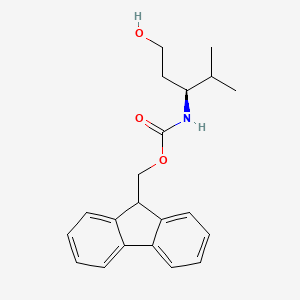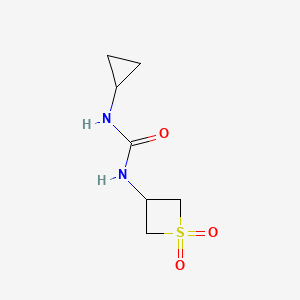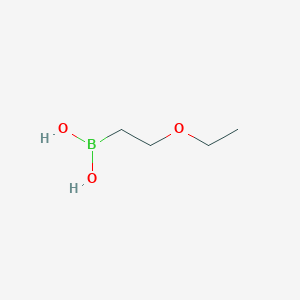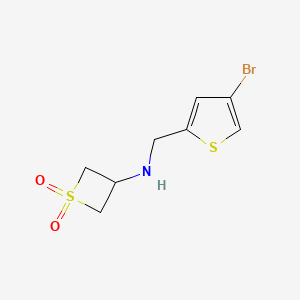
Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate typically involves the condensation reaction between a hydrazine derivative and a carbonyl compound. One common method is the reaction of 2-nitro-4-phenoxybenzaldehyde with methyl hydrazonoacetate in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The nitro and phenoxy groups are known to interact with biological targets, making this compound a candidate for drug development.
Medicine: Potential use in the development of pharmaceuticals due to its ability to modulate biological pathways. Research is ongoing to determine its efficacy and safety in medical applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group can modulate the compound’s binding affinity to specific proteins or enzymes, influencing its activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-(4-methoxyphenyl)hydrazono)propanoate: Similar structure but with a methoxy group instead of a nitro group. This compound may have different reactivity and biological activity.
Methyl 2-(2-(2,4-dinitrophenyl)hydrazono)propanoate: Contains an additional nitro group, which can significantly alter its chemical and biological properties.
Methyl 2-(2-(4-chlorophenyl)hydrazono)propanoate:
Uniqueness
Methyl 2-(2-(2-nitro-4-phenoxyphenyl)hydrazono)propanoate is unique due to the combination of its nitro and phenoxy substituents. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activities. The presence of both electron-withdrawing (nitro) and electron-donating (phenoxy) groups creates a versatile compound with a wide range of applications in research and industry.
Properties
Molecular Formula |
C16H15N3O5 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
methyl (2E)-2-[(2-nitro-4-phenoxyphenyl)hydrazinylidene]propanoate |
InChI |
InChI=1S/C16H15N3O5/c1-11(16(20)23-2)17-18-14-9-8-13(10-15(14)19(21)22)24-12-6-4-3-5-7-12/h3-10,18H,1-2H3/b17-11+ |
InChI Key |
NRMVWABPGARVOV-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])/C(=O)OC |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


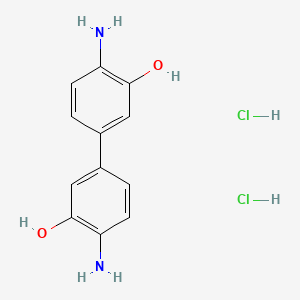
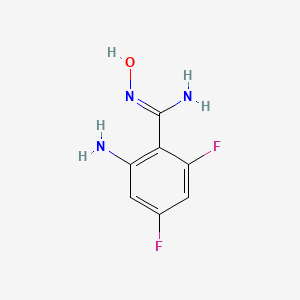

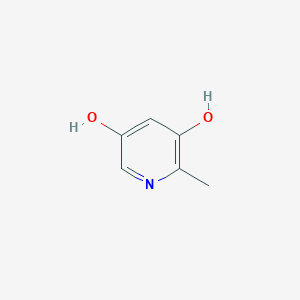

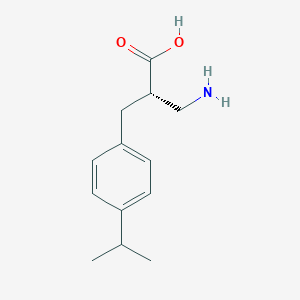
![2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
